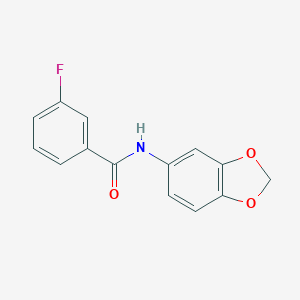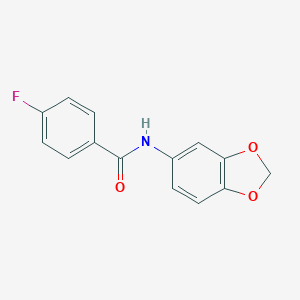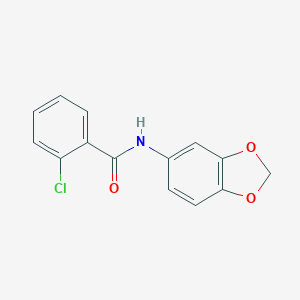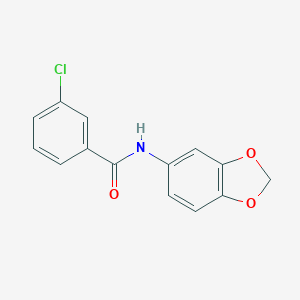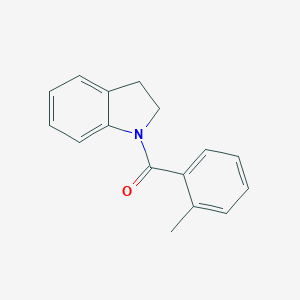
1-(2-Methylbenzoyl)indoline
説明
“1-(2-Methylbenzoyl)indoline” is a compound that belongs to the indoline family . Indolines, also known as 2,3-dihydroindoles, are bicyclic organic heterocyclic compounds with aromatic and weakly basic properties . They consist of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . Due to their special structure and properties, indolines are widely used in drug design .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis
Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . For conventional chemotherapy, the drugs used in clinical practice have poor selectivity, adverse side effects on normal cells, and are prone to drug resistance developments .Physical And Chemical Properties Analysis
Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .科学的研究の応用
Indole Alkaloids and Derivatives in Medicinal Chemistry
Indole alkaloids and their derivatives, including indolinones, have been a significant focus in medicinal chemistry due to their diverse biological activities. Research has highlighted the role of indole and indolinone scaffolds in developing anticancer, antimicrobial, anti-inflammatory, and antiviral agents. These compounds are structurally versatile, allowing for a wide range of chemical modifications that can lead to novel therapeutic agents with improved efficacy and selectivity for various biological targets. The synthesis strategies for indoles and their transformation into valuable pharmacophores are crucial in drug discovery and development processes (Taber & Tirunahari, 2011; Phillipson & Wright, 1991).
Anticancer Applications of Indolinone Derivatives
The anticancer potential of 2-indolinone derivatives has been extensively explored, showing promising activity against various cancer types. These compounds act through multiple mechanisms, including kinase inhibition, angiogenesis suppression, and apoptosis induction in cancer cells. The structural flexibility of the indolinone ring allows for the synthesis of a wide array of derivatives, targeting different molecular pathways involved in cancer progression. This versatility underscores the potential of indolinone and related compounds in the search for new anticancer therapies (Leoni et al., 2016).
Pharmacological Diversity in Indole and Indolinone Compounds
Indole and indolinone derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. Their mechanisms of action vary, ranging from modulation of enzyme activity to interaction with cellular receptors and inhibition of critical biochemical pathways. This diversity in biological activities makes indole and indolinone derivatives valuable scaffolds in the discovery and development of new drugs with potential applications in treating infectious diseases, inflammation, neurological disorders, and more (Wibowo et al., 2021).
作用機序
Target of Action
1-(2-Methylbenzoyl)indoline, a derivative of indole, has been found to interact with various targets in the body. Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole methylated at positions 1 and 2, which were reported ligands and partial agonists of human PXR, induced the expression of PXR-target genes, including CYP3A4 and MDR1, in vitro .
Mode of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . They interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .
Pharmacokinetics
The indole nucleus is known to be an important component of many synthetic drug molecules . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
将来の方向性
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The synthesis and pharmacological activity of indoline derivatives is summarized in this review in order to support the addition of the indoline component to the toolbox of medicinal chemists .
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-6-2-4-8-14(12)16(18)17-11-10-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRMAUHQDXLCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220289 | |
| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315248-40-9 | |
| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315248-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B398415.png)
![9-[4-(Dimethylamino)but-1-ynyl]fluoren-9-ol](/img/structure/B398419.png)
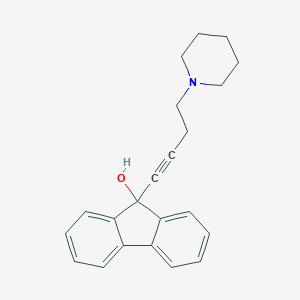
![2-Oxo-2-phenylethyl phenyl[(trifluoroacetyl)amino]acetate](/img/structure/B398424.png)
![N-[4-(benzhydryloxy)-2-butynyl]-N,N-diethylamine](/img/structure/B398425.png)
![4-chloro-N-{1-[(4-chloro-3-nitrophenyl)carbonyl]-2,2,6,6-tetramethylpiperidin-4-yl}-3-nitrobenzamide](/img/structure/B398426.png)
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B398427.png)
